REACTION_SMILES
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[Br:1][c:2]1[c:3]([C:7](=[O:8])[OH:9])[s:4][cH:5][cH:6]1.[c:10]1([CH3:19])[cH:11][c:12]([B:16]([OH:17])[OH:18])[cH:13][cH:14][cH:15]1>>[c:2]1(-[c:12]2[cH:11][c:10]([CH3:19])[cH:15][cH:14][cH:13]2)[c:3]([C:7](=[O:8])[OH:9])[s:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1sccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(B(O)O)c1
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Name
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Type
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product
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Smiles
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Cc1cccc(-c2ccsc2C(=O)O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |